

An In-depth Technical Guide on the Chemical Structure and Properties of Sopromidine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Sopromidine (CAS 79313-75-0) is a potent and stereoselective histamine H₂ receptor agonist. As the (R)-isomer of the achiral compound impromidine, its pharmacological activity is of significant interest in the study of histamine receptor function and its potential therapeutic applications, particularly in the context of neuroprotection. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **sopromidine**. Due to the limited availability of direct quantitative data for **sopromidine**, this guide also draws upon data from its parent compound, impromidine, to infer its likely pharmacological profile. Detailed experimental methodologies for relevant assays and visualizations of key signaling pathways are included to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

Sopromidine is a substituted guanidine with two imidazole-containing side chains. Its chemical structure is characterized by a chiral center, conferring stereoselectivity to its biological activity.

Table 1: Chemical and Physical Properties of **Sopromidine**



Property	Value	Source	
IUPAC Name	(R)-1-(1-(1H-imidazol-4- yl)propan-2-yl)-3-(2-(((5- methyl-1H-imidazol-4- yl)methyl)thio)ethyl)guanidine	MedKoo Biosciences[1]	
CAS Number	79313-75-0	MedKoo Biosciences[1]	
Chemical Formula	C14H23N7S	MedKoo Biosciences[1]	
Molecular Weight	321.45 g/mol	MedKoo Biosciences[1]	
SMILES	CINVALID-LINK NC(=N)NCCSCC2=C(C)NC=N 2	MedKoo Biosciences[1]	
Appearance	Not specified (likely a solid)	-	
Solubility	Not specified	-	
Storage	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored dry and in the dark.	MedKoo Biosciences	

Biological Activity and Pharmacological Profile

Sopromidine is a potent and stereoselective isomer of the histamine H₂-agonist impromidine. While specific quantitative data for **sopromidine**'s binding affinity and functional activity are not readily available in the public domain, its pharmacological profile can be inferred from its relationship to impromidine.

Histamine H₂ Receptor Agonism

Impromidine is a well-characterized potent partial agonist at the histamine H_2 receptor. This interaction with the H_2 receptor is responsible for its effects on gastric acid secretion and cardiovascular parameters. As the (R)-isomer, **sopromidine** is suggested to have a higher degree of stereoselectivity in its interaction with the H_2 receptor compared to the affinity-contributing moiety of impromidine.



Table 2: Inferred Biological Activity of **Sopromidine** (based on Impromidine data)

Parameter	Description	Inferred Value/Activity	Source (for Impromidine)
Target	Histamine H ₂ Receptor	Primary target	
Activity	Partial Agonist	Likely a potent partial agonist	
Binding Affinity (Ki)	Not available for Sopromidine.	Expected to be in the nanomolar range.	-
Functional Potency (EC ₅₀)	Not available for Sopromidine.	Expected to be in the nanomolar range.	-

Neuroprotective Effects

Sopromidine has been described as a neuroprotective drug. The precise mechanism of its neuroprotective action is not well-elucidated. It is plausible that its activity at the histamine H_2 receptor contributes to these effects, as H_2 receptors are present in the central nervous system and are involved in neuromodulation.

Signaling Pathways

As a histamine H₂ receptor agonist, **sopromidine** is expected to activate the canonical Gsadenylyl cyclase signaling pathway.

Histamine H₂ Receptor Signaling Pathway

Activation of the H₂ receptor by an agonist like **sopromidine** leads to the coupling of the Gs alpha subunit of the heterotrimeric G protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.





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Figure 1. Histamine H₂ Receptor Signaling Pathway.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of **sopromidine**'s pharmacological properties. The following are generalized protocols for key assays.

Histamine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of **sopromidine** for the histamine H_2 receptor.

Objective: To determine the inhibitory constant (Ki) of **sopromidine** at the histamine H₂ receptor.

Materials:

- Membranes from cells expressing the human histamine H₂ receptor (e.g., CHO or HEK293 cells).
- Radioligand: [3H]tiotidine.
- Unlabeled competitor: Sopromidine.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

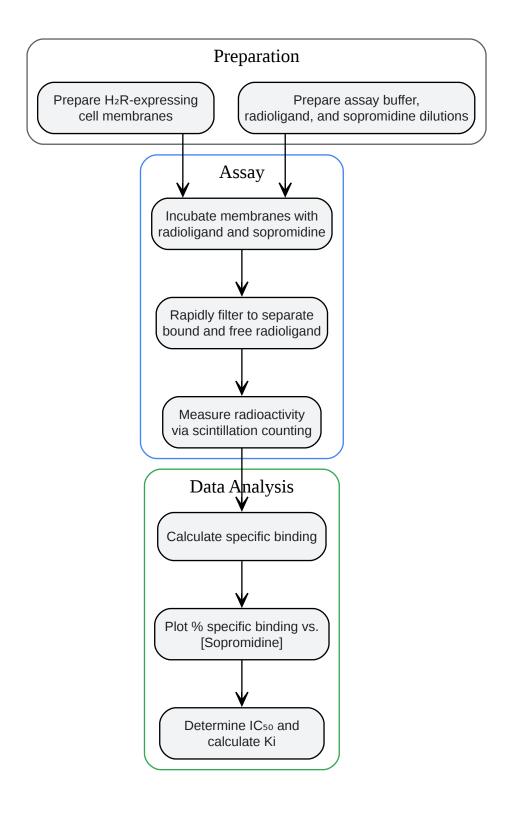


- Scintillation fluid and vials.
- Glass fiber filters.
- Filtration apparatus.

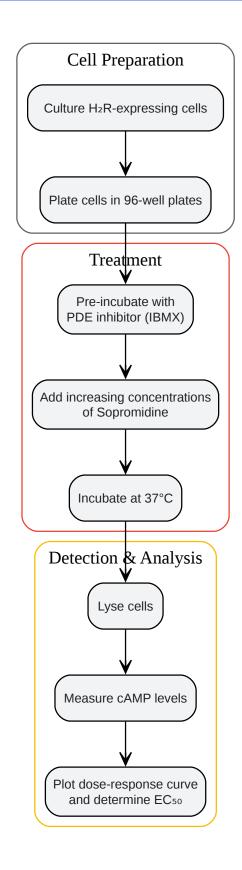
Procedure:

- Membrane Preparation: Prepare cell membranes expressing the H₂ receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
- Assay Setup: In a 96-well plate, add the following in order:
 - Assay buffer.
 - Increasing concentrations of sopromidine (test compound).
 - A fixed concentration of [3H]tiotidine (typically at its Kd value).
 - Cell membrane preparation.
 - \circ For non-specific binding, use a high concentration of an unlabeled H₂ antagonist (e.g., 1 μ M tiotidine).
- Incubation: Incubate the plate at a specified temperature (e.g., 4°C to prevent internalization) for a sufficient time to reach equilibrium (e.g., 40 minutes).
- Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the **sopromidine** concentration. Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.









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References

- 1. Physiological implications of biased signaling at histamine H2 receptors PMC [pmc.ncbi.nlm.nih.gov]
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